1-Methylimidazole-d6

Vue d'ensemble

Description

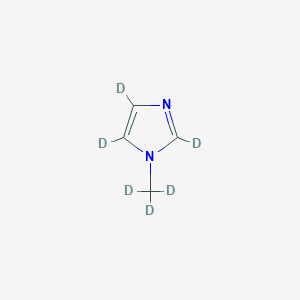

1-Methylimidazole-d6 is a deuterated form of 1-Methylimidazole, an aromatic heterocyclic organic compound. The molecular formula for this compound is C4D6N2, and it is characterized by the substitution of deuterium atoms at the hydrogen positions in the imidazole ring. This compound is a colorless liquid used as a specialty solvent, a base, and a precursor to some ionic liquids .

Méthodes De Préparation

1-Methylimidazole-d6 can be synthesized through several methods:

Acid-Catalyzed Methylation: This involves the methylation of imidazole using methanol under acidic conditions.

Radziszewski Reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

Deprotonation and Methylation: In a laboratory setting, imidazole can be deprotonated to form a sodium salt, followed by methylation.

Analyse Des Réactions Chimiques

Acid-Base Neutralization in Borane Complex Formation

1-Methylimidazole-d6 reacts with tetrazole to form (1-methylimidazolium)(tetrazol-1-yl)borane via acid-base neutralization:

Key findings :

-

Thermal stability : The product decomposes at 214°C (DSC data) .

-

Energetics : Enthalpy of formation () increases to 214 kJ/mol (vs. 15.39 kJ/mol for non-deuterated analogs) .

-

Hypergolic ignition : Reacts explosively with 96% HNO₃ due to B–H bond reducibility .

NMR characterization :

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes with distinct geometries:

| Metal Ion | Complex Geometry | Example Compound |

|---|---|---|

| Fe²⁺ | Octahedral | [Fe(NMI-d6)₆]²⁺ |

| Cu²⁺ | Square-planar | [Cu(NMI-d6)₄]²⁺ |

Thermodynamic binding data (non-deuterated analog) :

| Metal Ion | (kJ/mol) |

|---|---|

| Li⁺ | 242 ± 21 |

| Na⁺ | 161 ± 5 |

| K⁺ | 117 ± 3 |

Deuteration slightly alters binding enthalpies due to isotopic mass effects, though experimental data for the deuterated form remains understudied .

Catalytic Promotion in Cycloaddition Reactions

In non-deuterated form, N-methylimidazole accelerates homophthalic anhydride-aldimine cycloadditions (e.g., forming tetrahydroisoquinoline derivatives) . While direct studies on this compound are lacking, isotopic substitution likely preserves catalytic activity while enabling mechanistic probes via .

Applications De Recherche Scientifique

Organic Synthesis

1-Methylimidazole-d6 serves as a versatile building block in organic synthesis. Its deuterated nature allows for enhanced analysis and tracking of chemical reactions through NMR spectroscopy. Researchers utilize it in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study published in the Journal of Organic Chemistry, this compound was employed as a catalyst in the synthesis of imidazolium salts which are precursors for various pharmaceutical compounds. The deuterated label facilitated the tracking of reaction intermediates using NMR techniques, providing insights into reaction mechanisms and kinetics .

Catalysis

This compound is widely used as a catalyst in several chemical reactions, particularly in the formation of ionic liquids and in polymer chemistry. Its role as a catalyst can enhance reaction rates and selectivity.

Case Study: Catalytic Activity in Polymerization

Research demonstrated that this compound could effectively catalyze the polymerization of epoxides to produce polyurethanes. The use of deuterated imidazole allowed for the investigation of polymerization mechanisms via NMR, revealing critical information about the reaction pathways and the structure of the resulting polymers .

NMR Spectroscopy

Due to its deuterated form, this compound is an excellent solvent for NMR spectroscopy studies. It minimizes background signals from hydrogen atoms, allowing for clearer spectral data.

Application: Metabolic Research

In metabolic research, this compound has been utilized as a solvent for studying metabolic pathways involving imidazoles. The deuterium labeling aids in understanding metabolic processes by providing distinct peaks in NMR spectra that correspond to specific metabolic intermediates .

Ionic Liquids

This compound is a precursor for synthesizing ionic liquids, which have applications in green chemistry due to their low volatility and high thermal stability.

Case Study: Green Chemistry Applications

A study highlighted the use of this compound in creating environmentally friendly ionic liquids that serve as solvents for various chemical reactions. These ionic liquids demonstrated high efficiency in catalyzing reactions under mild conditions while being recyclable, thereby aligning with sustainable chemistry principles .

Material Science

In material science, this compound is used to develop advanced materials such as ion-conducting membranes and nanocomposites.

Application: Ion-Conducting Membranes

Research has shown that incorporating this compound into polymer matrices enhances ionic conductivity, making it suitable for applications in fuel cells and batteries. The deuterated version allows for detailed structural analysis using advanced spectroscopic techniques .

Data Summary Table

Mécanisme D'action

The mechanism of action of 1-Methylimidazole-d6 involves its ability to participate in hydrogen bonding due to the presence of nitrogen atoms. This property is crucial in its role as a catalyst and in its interaction with other chemical species . It can also bind to specific molecular targets, such as cytochrome P450 sterol 14α-demethylase, inhibiting its activity .

Comparaison Avec Des Composés Similaires

1-Methylimidazole-d6 can be compared with other similar compounds, such as:

2-Methylimidazole: Similar in structure but with the methyl group at a different position.

4-Methylimidazole: Another isomer with the methyl group at the fourth position.

N-Methylimidazole: A non-deuterated form of 1-Methylimidazole

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in studies involving isotopic labeling and tracing.

Activité Biologique

1-Methylimidazole-d6 (CAS Number: 285978-27-0) is a deuterated derivative of 1-methylimidazole, an organic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as an active pharmaceutical ingredient, and the implications of its structural characteristics.

Chemical Structure and Properties

This compound has the empirical formula CDN and a molecular weight of 88.14 g/mol. The presence of deuterium isotopes in the methyl group enhances its stability and can influence its interactions in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

In Vitro Studies

In a study assessing the antibacterial efficacy of imidazolium ionic liquids, including derivatives like this compound, it was found that these compounds exhibited considerable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through agar well diffusion assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains in clinical settings .

The antibacterial mechanism of imidazole derivatives is believed to involve disruption of bacterial cell membranes due to their amphiphilic nature. This interaction alters membrane permeability, leading to cell lysis and death. Additionally, computational studies suggest that the methylation at the C(2) position may enhance hydrogen bonding interactions with bacterial targets, further contributing to its efficacy .

Case Study 1: Antibacterial Efficacy Against Multi-Drug Resistant Strains

A recent case study investigated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study revealed that not only did the compound inhibit bacterial growth effectively, but it also showed synergistic effects when combined with traditional antibiotics like methicillin. This suggests a potential role for this compound in combination therapies to combat resistant infections .

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human cell lines. The results indicated that while the compound exhibited antibacterial properties, it had minimal cytotoxic effects on human cells at therapeutic concentrations. This safety profile is crucial for its consideration as a pharmaceutical agent .

Research Findings and Implications

The biological activity of this compound underscores its potential as a versatile compound in medicinal chemistry. Its ability to combat bacterial infections, particularly those resistant to conventional antibiotics, positions it as a promising candidate for further development.

Future Directions

Further research is needed to explore:

- The full spectrum of biological activities beyond antibacterial effects.

- Detailed mechanisms at the molecular level.

- Potential applications in drug formulation and delivery systems.

Propriétés

IUPAC Name |

2,4,5-trideuterio-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462884 | |

| Record name | 1-Methylimidazole-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-27-0 | |

| Record name | 1-Methylimidazole-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.